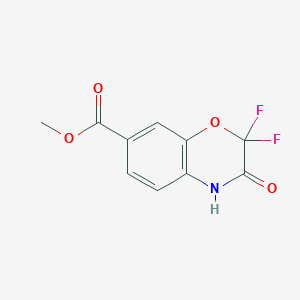

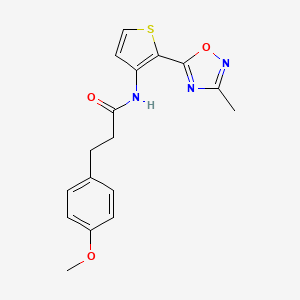

![molecular formula C20H18N4O2S B3005938 N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide CAS No. 303777-74-4](/img/structure/B3005938.png)

N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

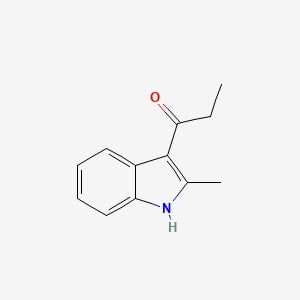

“N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide” is a complex organic compound. It is part of the benzotriazole family, which is recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Synthesis Analysis

Benzotriazole methodology has grown from an obscure level to very high popularity . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies. Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .Molecular Structure Analysis

The molecular structure of “N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide” is complex. It is part of the benzotriazole family, which is known for its unique physicochemical properties . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Chemical Reactions Analysis

Benzotriazole can activate molecules toward numerous transformations . It remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence . It has been explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions, such as the Baylis–Hillman reaction .Aplicaciones Científicas De Investigación

DNA Interaction and Anticancer Activity

- DNA Binding and Cleavage, Genotoxicity, and Anticancer Activity : N-sulfonamide derivatives, including variations of N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide, have been studied for their ability to bind to DNA and cleave it. This property is significant for their genotoxic and antiproliferative activities, especially in yeast and human tumor cells. These compounds induce cell death primarily through apoptosis, with specific variants showing more effectiveness in this process (González-Álvarez et al., 2013).

Synthesis and Application in Organic Chemistry

Electrophilic Cyanation for Benzonitriles Synthesis : N-Cyano-N-phenyl-p-methylbenzenesulfonamide is utilized as an electrophilic cyanation agent for producing benzonitriles from aryl bromides. This approach is notable for its efficiency and applicability to a wide range of aryl bromides, including those with different electronic and steric properties (Anbarasan et al., 2011).

In Soil Sample Analysis : Methods involving the extraction of benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil samples have been developed, highlighting the environmental presence and impact of these chemicals. This includes a microwave-assisted extraction technique followed by quantitative analysis (Speltini et al., 2016).

Enzyme Inhibition and Potential Therapeutic Applications

α-Glucosidase and Acetylcholinesterase Inhibition : New sulfonamides, including derivatives of N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide, have been synthesized and evaluated for their inhibitory potential against enzymes like α-glucosidase and acetylcholinesterase. This research could have implications for treating diseases related to these enzymes (Abbasi et al., 2019).

Antibacterial and Lipoxygenase Inhibition : Certain sulfonamide derivatives, including N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, exhibit antibacterial properties and inhibit lipoxygenase, suggesting potential for treating inflammation and other related diseases (Abbasi et al., 2017).

Environmental Impact and Analysis

- Environmental Contamination Analysis : The occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter has been studied, highlighting their widespread presence due to industrial and household uses. This research is crucial for understanding the environmental impact of these compounds and assessing human exposure risks (Maceira et al., 2018).

Propiedades

IUPAC Name |

N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-15-10-12-17(13-11-15)27(25,26)22-18-7-3-2-6-16(18)14-24-20-9-5-4-8-19(20)21-23-24/h2-13,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLQKRLNLBYGLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

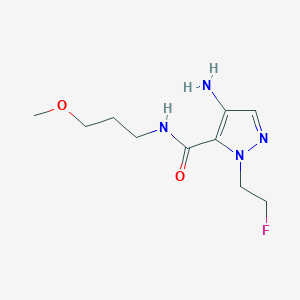

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)

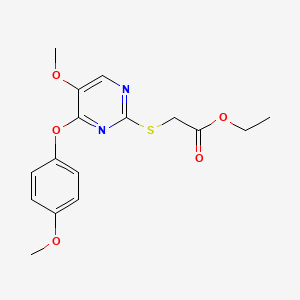

![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)